
4-Fumarylacetoacetate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fumarylacetoacetate(2-) is a dicarboxylic acid dianion resuting from removal of a proton from both carboxy groups of 4-fumarylacetoacetic acid. It has a role as a metabolite and a human metabolite. It derives from an oct-2-enedioate. It is a conjugate base of a 4-fumarylacetoacetic acid.
Wissenschaftliche Forschungsanwendungen
Understanding FAH in Human Metabolism
4-Fumarylacetoacetate is closely associated with Fumarylacetoacetate hydrolase (FAH), an enzyme that catalyzes the hydrolytic cleavage of 4-fumarylacetoacetate to yield fumarate and acetoacetate, crucial steps in the degradation of the amino acids phenylalanine and tyrosine. This enzymatic activity is vital in human metabolism, and its disruption leads to hereditary tyrosinemia type I (HT1), a fatal metabolic disorder (Bateman et al., 2001).
Role in Liver Disease and Cancer
Mutations in the FAH gene, responsible for the metabolism of 4-fumarylacetoacetate, have been linked to HT1, characterized by reduced protein stability and accelerated degradation. The level of FAH protein is crucial in liver health and plays a significant role in liver cancer tissues (Kaushal et al., 2020).
Advancements in Liver Xenorepopulation
The robust expansion of human hepatocytes in severely immunodeficient, fumarylacetoacetate hydrolase (FAH)-deficient mice shows potential applications in drug development and research. This model provides a platform for testing drug metabolites' toxicity and evaluating pathogens dependent on human liver cells (Azuma et al., 2007).
Therapeutic Targeting in HT1
There have been efforts to target FAH for discovering new chemical modulators that act as pharmacological chaperones. This approach aims to stabilize the dimeric species of FAH, potentially offering a treatment alternative for HT1 (Gil-Martínez et al., 2021).
Enzyme Structure and Functional Analysis
Studies on the structure of FAH from various sources, like Exiguobacterium antarcticum, reveal insights into its functional properties, shedding light on how it handles various substrates, including 4-fumarylacetoacetate. Understanding these properties helps in deciphering the enzyme's broader applications in metabolism and potential therapeutic targeting (Yoo et al., 2019).
Pharmacological Inhibition in Liver Transplantation
Research shows that pharmacological inhibition of FAH in wild-type mice can transiently create a growth advantage for genetically modified hepatocytes. This approach holds promise for enhancing hepatocyte transplantation in liver therapy (Paulk et al., 2012).
Eigenschaften
Molekularformel |
C8H6O6-2 |
|---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
(E)-4,6-dioxooct-2-enedioate |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1+ |
InChI-Schlüssel |
GACSIVHAIFQKTC-OWOJBTEDSA-L |
Isomerische SMILES |
C(C(=O)CC(=O)[O-])C(=O)/C=C/C(=O)[O-] |
SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Kanonische SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






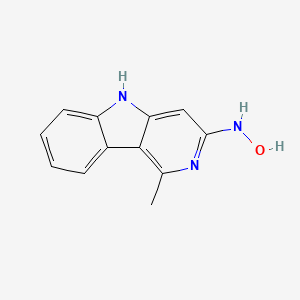
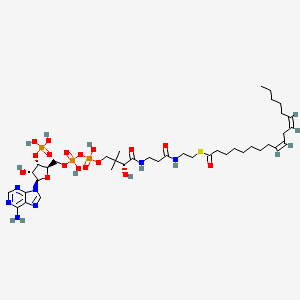
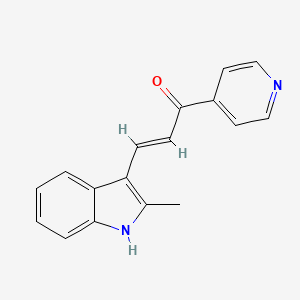
![(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1234283.png)
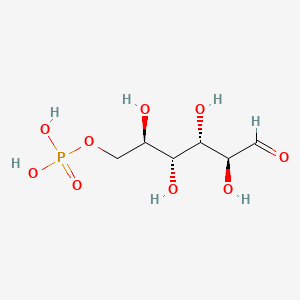

![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)
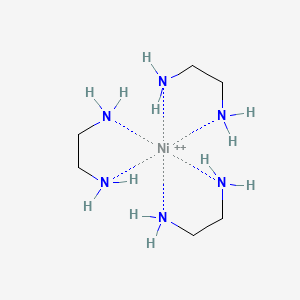

![(1R,3E,6R,7Z,9S,11E,13R,14S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione](/img/structure/B1234293.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate](/img/structure/B1234295.png)